molecular formula C12H15NO B13867318 (5-propan-2-yl-1H-indol-2-yl)methanol

(5-propan-2-yl-1H-indol-2-yl)methanol

Cat. No.: B13867318
M. Wt: 189.25 g/mol
InChI Key: YFBJUTIXLJOSCT-UHFFFAOYSA-N
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Description

(5-propan-2-yl-1H-indol-2-yl)methanol is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features an indole moiety with a propan-2-yl group at the 5-position and a methanol group at the 2-position. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-propan-2-yl-1H-indol-2-yl)methanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a ketone or aldehyde reacts with phenylhydrazine under acidic conditions to form the indole ring . Another method includes the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its conversion into an allylic alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5-propan-2-yl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted indole derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

(5-propan-2-yl-1H-indol-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-propan-2-yl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to diverse biological effects. The compound’s hydroxyl group may also participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (5-propan-2-yl-1H-indol-3-yl)methanol
  • (5-propan-2-yl-1H-indol-2-yl)ethanol
  • (5-propan-2-yl-1H-indol-2-yl)methanone

Uniqueness

(5-propan-2-yl-1H-indol-2-yl)methanol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of the propan-2-yl group and methanol group at specific positions makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(5-propan-2-yl-1H-indol-2-yl)methanol

InChI

InChI=1S/C12H15NO/c1-8(2)9-3-4-12-10(5-9)6-11(7-14)13-12/h3-6,8,13-14H,7H2,1-2H3

InChI Key

YFBJUTIXLJOSCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=C2)CO

Origin of Product

United States

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